1-({2-[2-(5-bromo-2-thienyl)vinyl]-8-quinolinyl}oxy)acetone
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinoline and thiophene rings, the introduction of the bromine atom, and the formation of the vinyl group . The exact synthesis pathway would depend on the specific conditions and reagents used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline and thiophene rings, the bromine atom, and the vinyl group . The exact structure would depend on the specific arrangement and bonding of these components.Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . For example, the bromine atom could potentially be replaced by another group in a substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and composition . For example, its solubility, melting point, boiling point, and other properties could vary depending on the presence and arrangement of the quinoline and thiophene rings, the bromine atom, and the vinyl group.Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include further studies on its synthesis, properties, and potential uses . For example, researchers could explore new methods of synthesizing the compound, investigate its properties under different conditions, or test its effectiveness in various applications.
Properties
IUPAC Name |
1-[2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]quinolin-8-yl]oxypropan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2S/c1-12(21)11-22-16-4-2-3-13-5-6-14(20-18(13)16)7-8-15-9-10-17(19)23-15/h2-10H,11H2,1H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKIIDYXHIWPNR-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC=CC2=C1N=C(C=C2)C=CC3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)COC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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